molecular formula C14H18Cl2N2O2 B4566081 N-[1-(2,4-dichlorophenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)urea

N-[1-(2,4-dichlorophenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)urea

Cat. No.: B4566081
M. Wt: 317.2 g/mol
InChI Key: UZKNTQHUVLFRCT-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorophenyl)ethyl]-N'-(tetrahydro-2-furanylmethyl)urea is a useful research compound. Its molecular formula is C14H18Cl2N2O2 and its molecular weight is 317.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 316.0745332 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (urethane) is a notable compound related to urea derivatives, extensively studied for its occurrence in fermented foods and beverages. It's recognized for its genotoxic and carcinogenic properties across several species. The formation of ethyl carbamate involves chemical mechanisms such as the reaction between urea and ethanol, highlighting the importance of understanding urea derivatives in food safety and public health contexts (Weber & Sharypov, 2009).

Urea Biosensors

The development of urea biosensors demonstrates the application of urea and its derivatives in medical and environmental monitoring. These biosensors employ urease for the detection and quantification of urea concentration, crucial for diagnosing various health conditions and assessing environmental samples. Advances in materials used for enzyme immobilization, including nanoparticles and conducting polymers, enhance the sensitivity and specificity of these biosensors (Botewad et al., 2021).

Urease Inhibitors in Medical Applications

Urease inhibitors, including those derived from urea, play significant roles in treating infections caused by urease-producing bacteria such as Helicobacter pylori. These inhibitors have been explored for their therapeutic potential in managing gastric and urinary tract infections, highlighting the medical significance of urea derivatives (Kosikowska & Berlicki, 2011).

Environmental and Agricultural Applications

Urea derivatives are also pivotal in environmental and agricultural settings, particularly as components of slow-release fertilizers. These applications demonstrate the utility of urea derivatives in enhancing nitrogen use efficiency and reducing environmental pollution from agricultural practices (Alexander & Helm, 1990).

Properties

IUPAC Name

1-[1-(2,4-dichlorophenyl)ethyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O2/c1-9(12-5-4-10(15)7-13(12)16)18-14(19)17-8-11-3-2-6-20-11/h4-5,7,9,11H,2-3,6,8H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKNTQHUVLFRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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